BenchChemオンラインストアへようこそ!

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride

CDK4/6 inhibitor kinase selectivity tetrahydronaphthyridine

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride (CAS 2126162-88-5) is a dihydrochloride salt of a partially saturated 1,7-naphthyridine scaffold bearing a methyl ester at the 2-position. As a member of the tetrahydronaphthyridine class, this compound serves as a versatile building block and key intermediate in medicinal chemistry programs targeting oncology indications.

Molecular Formula C10H14Cl2N2O2
Molecular Weight 265.13
CAS No. 2126162-88-5
Cat. No. B2749783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride
CAS2126162-88-5
Molecular FormulaC10H14Cl2N2O2
Molecular Weight265.13
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(CCNC2)C=C1.Cl.Cl
InChIInChI=1S/C10H12N2O2.2ClH/c1-14-10(13)8-3-2-7-4-5-11-6-9(7)12-8;;/h2-3,11H,4-6H2,1H3;2*1H
InChIKeyDWKTWECZWNVIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride (CAS 2126162-88-5): Procurement-Relevant Structural and Pharmacological Profile


Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride (CAS 2126162-88-5) is a dihydrochloride salt of a partially saturated 1,7-naphthyridine scaffold bearing a methyl ester at the 2-position . As a member of the tetrahydronaphthyridine class, this compound serves as a versatile building block and key intermediate in medicinal chemistry programs targeting oncology indications . The 5,6,7,8-tetrahydro-1,7-naphthyridine core has been validated as a privileged scaffold in kinase inhibitor drug discovery, with derivatives demonstrating potent inhibition of CDK4/6, MTH1, and PIP4K2A among other therapeutically relevant targets [1].

Why Generic Substitution of Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride by In-Class Analogs Fails


Substituting methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride with closely related analogs—such as regioisomeric 1,6-naphthyridines, fully aromatic naphthyridines, or alternative salt forms—introduces unacceptable risk across multiple dimensions. Regioisomeric [1,6]- vs. [1,7]-naphthyridine scaffolds exhibit divergent hydrogenation selectivity controlled by catalyst choice (Ru vs. Pd), meaning synthetic routes are not interchangeable [1]. The 2-carboxylate methyl ester substituent is structurally and electronically distinct from the 3-carboxylate isomer (e.g., ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride), which may yield different reactivity profiles in downstream amidation or Suzuki coupling reactions, directly impacting final compound yield and purity . Furthermore, the dihydrochloride salt form of CAS 2126162-88-5 provides superior aqueous solubility and defined stoichiometry compared to the free base (CAS 6297-38-7, MW 192.21 g/mol), making it the preferred form for solution-phase chemistry and biological assay preparation where precise molarity is critical .

Quantitative Differentiation Evidence for Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride (CAS 2126162-88-5)


1,7-Naphthyridine Scaffold Selectivity in CDK4/6 Inhibition vs. Pan-CDK Inhibitors

The 5,6,7,8-tetrahydro-1,7-naphthyridine core—of which methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride is a key synthetic precursor—confers selectivity for CDK4/6 over CDK1 in optimized derivatives. In a systematic SAR campaign, tetrahydronaphthyridine derivative Compound 28 demonstrated potent CDK4/6 enzymatic inhibition with high selectivity over CDK1 [1]. This stands in direct contrast to first-generation pan-CDK inhibitors such as Flavopiridol and Dinaciclib, which lack CDK4/6 selectivity and failed to show clinical benefit due to considerable toxicities and limited efficacy [2]. Additionally, this scaffold is structurally differentiated from the 1,6-naphthyridine-derived Palbociclib, offering an alternative chemotype for addressing resistance mechanisms [3].

CDK4/6 inhibitor kinase selectivity tetrahydronaphthyridine cancer therapy

Tetrahydronaphthyridine MTH1 Inhibitory Potency vs. Literature Benchmark TH287

The tetrahydronaphthyridine chemotype provided an exceptionally potent starting point for MTH1 inhibitor development. Tetrahydronaphthyridine 5—a close structural analog of the methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate scaffold—exhibited an IC50 of 0.043 nM against MTH1 [1]. This represents approximately 11-fold greater potency than the literature benchmark compound TH287-derived pyrimidine-2,4,6-triamine 25 (IC50 = 0.49 nM), which was derived through further scaffold modification [1]. Importantly, the tetrahydronaphthyridine scaffold's binding mode was elucidated by co-crystallization with MTH1, revealing a Φ-cis-N-(pyridin-2-yl)acetamide conformation that enables key intramolecular hydrogen bonding and polar interactions with residues Gly34 and Asp120 [2].

MTH1 inhibitor oncology target validation DNA damage response tetrahydronaphthyridine

1,7-Naphthyridine Scaffold as Basis for Highly Selective PIP4K2A Chemical Probes (BAY-091 and BAY-297)

The 1,7-naphthyridine scaffold serves as the core chemotype for the highly selective PIP4K2A kinase inhibitors BAY-091 and BAY-297, discovered via high-throughput screening and subsequent structure-based optimization . These tool compounds achieved high selectivity for PIP4K2A over other lipid and protein kinases. Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride provides a functionalized entry point into this validated scaffold, with the 2-carboxylate ester enabling divergent elaboration toward PIP4K2A-targeting analogs. This differentiates the compound from unfunctionalized 1,7-naphthyridine building blocks (e.g., CAS 13623-85-3) that lack the ester handle for direct derivatization .

PIP4K2A inhibitor chemical probe p53-deficient tumors 1,7-naphthyridine Bayer

Dihydrochloride Salt Form: Enhanced Aqueous Solubility vs. Free Base (CAS 6297-38-7)

The dihydrochloride salt form (CAS 2126162-88-5, MW 265.14 g/mol) offers substantially improved aqueous solubility compared to the corresponding free base (CAS 6297-38-7, MW 192.21 g/mol) . The free base form lacks the ionizable salt component, which limits its dissolution rate in aqueous buffers and biological assay media. The dihydrochloride salt's enhanced water solubility enables direct use in aqueous reaction conditions (e.g., amide coupling in water/organic mixtures) and biological assays without the need for DMSO pre-dissolution at high concentrations. Supplier specifications confirm a purity specification of 95% (HPLC) for the dihydrochloride , compared to the free base available at 95%+ from alternative vendors , ensuring comparable quality standards with the added formulation advantage of the salt form.

salt form selection aqueous solubility dihydrochloride free base comparison

Synthetic Versatility: Suzuki-Miyaura Cross-Coupling Yield vs. Electron-Deficient Aryl Boronic Acids

The naphthyridine core containing the 2-carboxylate ester participates effectively in palladium-mediated Suzuki-Miyaura cross-coupling reactions. Using Pd(OAc)₂ with Xantphos ligand and K₂CO₃ in toluene at 80°C (16 h), electron-deficient arylboronic acids achieved >80% coupling yields . This reactivity profile is consistent with the electron-deficient nature of the naphthyridine ring, which facilitates oxidative addition in the catalytic cycle. The methyl ester group remains intact under these conditions, allowing orthogonal functionalization strategies that combine C-C bond formation at the heterocyclic core with subsequent ester hydrolysis or amidation at the 2-position.

Suzuki-Miyaura coupling naphthyridine functionalization palladium catalysis medicinal chemistry

Hydrogenation Regioselectivity: 1,7- vs. 1,6-Naphthyridine Scaffold Differentiation

Recent methodology enables orthogonal, switchable hydrogenation of [1,7]-naphthyridines to either the 1,2,3,4-tetrahydro or 5,6,7,8-tetrahydro isomer through catalyst selection [1]. The homogeneous ruthenium pre-catalyst [Ru(p-cymene)I₂]₂ selectively reduces one ring, while heterogeneous palladium catalysts access the alternative regioisomer. This methodology allows for predictable, catalyst-controlled access to the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold—the exact core of CAS 2126162-88-5. The 1,6-naphthyridine isomer series follows distinct selectivity rules governed largely by electronic effects for Ru systems and a mixture of steric and electronic effects for Pd systems [1], confirming that synthetic routes cannot be directly translated between the 1,6- and 1,7-regioisomeric series.

regioselective hydrogenation naphthyridine isomers ruthenium catalysis palladium catalysis

Optimal Application Scenarios for Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride (CAS 2126162-88-5)


CDK4/6 Inhibitor Lead Optimization Programs Requiring 1,7-Naphthyridine Scaffold Differentiation

For medicinal chemistry teams developing next-generation CDK4/6 inhibitors that circumvent Palbociclib/Ribociclib resistance mechanisms, this compound provides access to a 1,7-naphthyridine scaffold that is structurally differentiated from the 1,6-naphthyridine-based approved drugs. The tetrahydronaphthyridine core demonstrated in the Zha et al. (2018) study achieves high CDK4/6 potency and selectivity over CDK1, with Compound 28 exhibiting robust tumor growth inhibition in Colo-205 xenograft models [1]. The 2-carboxylate ester enables late-stage diversification to optimize selectivity and pharmacokinetic properties.

MTH1 Chemical Probe Development for Oncology Target Validation

The tetrahydronaphthyridine scaffold is validated as an ultra-potent MTH1 inhibitor chemotype with an IC50 of 0.043 nM [2]. For research groups investigating the therapeutic relevance of MTH1 in oncology, this building block enables rapid synthesis of tool compounds for cellular target engagement studies. The defined binding mode (Φ-cis-N-(pyridin-2-yl)acetamide conformation) provides a rational basis for structure-guided optimization [2].

PIP4K2A Chemical Probe Synthesis for p53-Deficient Tumor Research

Bayer's BAY-091 and BAY-297 represent highly selective PIP4K2A inhibitors built on a 1,7-naphthyridine scaffold . As a functionalized entry point into this chemotype, methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride enables efficient analog generation for structure-activity relationship studies around PIP4K2A, a lipid kinase implicated in p53-mutant tumor biology .

Parallel Medicinal Chemistry Library Synthesis via Suzuki-Miyaura Diversification

The naphthyridine core's compatibility with palladium-catalyzed Suzuki-Miyaura cross-coupling (>80% yield with electron-deficient arylboronic acids) makes this compound ideal for parallel library synthesis. The methyl ester remains intact under coupling conditions, allowing for two-dimensional diversification: C-C bond formation at the scaffold followed by ester hydrolysis/amidation. This orthogonal reactivity is particularly valuable for hit-to-lead programs requiring rapid SAR exploration.

Quote Request

Request a Quote for Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.